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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1380134 Get Quote

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-
Bromoisoquinoline-1-carbonitrile

Abstract
6-Bromoisoquinoline-1-carbonitrile is a bifunctional heterocyclic compound of significant

interest in medicinal chemistry and organic synthesis. Its value stems from the presence of two

distinct reactive sites: an electrophilic carbon at the 6-position attached to a bromine atom, and

another electrophilic center at the C1-nitrile group. This guide provides a comprehensive

analysis of the molecule's electronic structure, identifies its key electrophilic and nucleophilic

centers, and details its reactivity. It serves as a technical resource for researchers, scientists,

and drug development professionals, offering tabulated data, detailed experimental protocols,

and visualizations of reaction pathways to facilitate its application in complex molecular

synthesis.

Molecular Structure and Electronic Properties
6-Bromoisoquinoline-1-carbonitrile possesses a rigid isoquinoline core, which is an aromatic

heterocyclic system. The molecule's reactivity is dictated by its three key components: the

isoquinoline ring, the bromine substituent at the C-6 position, and the carbonitrile (nitrile) group

at the C-1 position.[1]

Isoquinoline Ring: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which

influences the electron density distribution across the aromatic system.
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Nitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group due to the high

electronegativity of the nitrogen atom and the nature of the triple bond. This significantly

impacts the reactivity of the C1 position.[1]

Bromo Group (-Br): The bromine atom is an electronegative substituent that serves as an

excellent leaving group in various cross-coupling reactions, making the C6 position a key

handle for molecular elaboration.[1]

This combination of functional groups creates a molecule with distinct regions of electrophilicity

and nucleophilicity, enabling selective chemical modifications.

Identification of Electrophilic and Nucleophilic Sites
The electronic landscape of 6-Bromoisoquinoline-1-carbonitrile defines its chemical

behavior.

Nucleophilic Sites
Isoquinoline Nitrogen (N2): The lone pair of electrons on the nitrogen atom imparts weak

nucleophilic and basic character. However, its participation in the aromatic system reduces

its availability for reactions.

Pi-Electron System: The aromatic π-system of the isoquinoline rings can act as a

nucleophile in certain electrophilic aromatic substitution reactions, although the ring is

generally considered electron-deficient.

Electrophilic Sites
Nitrile Carbon (C1): The carbon atom of the nitrile group is highly electrophilic. The strong

pull of electron density towards the triply-bonded nitrogen makes this carbon susceptible to

attack by nucleophiles.[1]

C6 Carbon: The carbon atom bonded to the bromine is a primary electrophilic site. The polar

C-Br bond allows for oxidative addition in metal-catalyzed cross-coupling reactions.[1]

Other Aromatic Carbons: The electron-withdrawing nature of the ring nitrogen and the C1-

nitrile group renders other carbon atoms in the ring (e.g., C3, C5, C8) electrophilic to varying

degrees, potentially allowing for nucleophilic aromatic substitution under specific conditions.
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6-Bromoisoquinoline-1-carbonitrile
Reactivity Sites
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Caption: Key electrophilic and nucleophilic centers in 6-Bromoisoquinoline-1-carbonitrile.

Quantitative Data
The following table summarizes key physical and computational properties of 6-
Bromoisoquinoline-1-carbonitrile.
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Property Value Reference / Note

CAS Number 1082674-24-5 [1][2]

Molecular Formula C₁₀H₅BrN₂ [2]

Molecular Weight 233.06 g/mol [1][2]

Melting Point 152°C [3]

Boiling Point 403.9 ± 25.0 °C (Predicted)[3]

Density 1.66 ± 0.1 g/cm³ (Predicted)[3]

pKa -1.02 ± 0.38 (Predicted)[3]

LogP 2.86898 (Computational)[2]

Topological Polar Surface Area

(TPSA)
36.68 Å² (Computational)[2]

Spectroscopy

¹H NMR, ¹³C NMR, and Mass

Spectrometry data confirm the

structure. The mass spectrum

exhibits a characteristic

isotopic pattern due to the

bromine atom.

[1]

Key Reactions and Reactivity
The dual functionality of 6-Bromoisoquinoline-1-carbonitrile allows for a wide range of

selective transformations.

Reactions at the Nitrile Group (C1)
The electrophilic nitrile carbon is a target for various nucleophilic additions.

Reduction to Amine: The nitrile can be reduced to a primary amine, (6-bromoisoquinolin-1-

yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This

involves the nucleophilic addition of a hydride ion.[1]
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Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be

hydrolyzed to form 6-bromoisoquinoline-1-carboxylic acid.

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents can add to

the nitrile carbon to form ketones after hydrolysis.

Workflow: Reduction of the Nitrile Group
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Caption: Reaction pathway for the reduction of the C1-nitrile group.

Reactions at the Bromo Group (C6)
The C6-Br bond is the primary site for building molecular complexity through cross-coupling

reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C6 position with an

organoboron reagent (boronic acid or ester) to form a new C-C bond.[1]
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Heck-Mizoroki Coupling: Forms a C-C bond between the C6 position and an alkene.[1]

Buchwald-Hartwig Amination: Enables the formation of a C-N bond by reacting with an

amine in the presence of a palladium catalyst.

Sonogashira Coupling: Creates a C-C bond with a terminal alkyne, catalyzed by palladium

and copper.

Halogen-Metal Exchange: Reaction with strong bases like n-butyllithium (n-BuLi) at low

temperatures generates a highly reactive 6-lithioisoquinoline intermediate, which can then be

quenched with various electrophiles.[1]

Workflow: Suzuki-Miyaura Cross-Coupling

Reactants Reaction Conditions
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction at the C6 position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/fr/product/b1380134
https://www.benchchem.com/fr/product/b1380134
https://www.benchchem.com/product/b1380134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of 6-Bromoisoquinoline (Precursor)
This protocol describes a method for synthesizing the parent 6-bromoisoquinoline ring system.

Materials:

4-Bromobenzaldehyde

Aminoacetaldehyde dimethyl acetal

Anhydrous Toluene

Anhydrous Tetrahydrofuran (THF)

Ethyl chloroformate

Trimethyl phosphite

Anhydrous Dichloromethane (DCM)

Titanium tetrachloride (TiCl₄)

6N Sodium hydroxide (NaOH) solution

Ethyl acetate (EtOAc)

3M Hydrochloric acid (HCl)

Procedure:[4]

A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq)

in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours.

The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF and

cooled to -10 °C.
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Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes at -10 °C,

then allowed to warm to room temperature.

Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at

room temperature.

The solvent is evaporated, and the residue is dissolved in anhydrous DCM.

The mixture is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise. The

reaction is stirred at 40 °C for 6 days.

The reaction mixture is carefully poured into ice, and the pH is adjusted to 8-9 with 6N NaOH

solution.

The suspension is extracted three times with EtOAc. The combined organic layer is then

extracted with 3M HCl.

The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with EtOAc.

The final organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated

under vacuum to yield 6-bromoisoquinoline. The product is then purified by column

chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for functionalizing the C6 position.

Materials:

6-Bromoisoquinoline-1-carbonitrile

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., K₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
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Procedure:

To a reaction vessel, add 6-Bromoisoquinoline-1-carbonitrile (1.0 eq), the arylboronic acid

(1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed solvent mixture (Dioxane/H₂O) via syringe.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC

or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

6-aryl-isoquinoline-1-carbonitrile.

Conclusion
6-Bromoisoquinoline-1-carbonitrile is a highly versatile synthetic building block due to its

well-defined and chemically distinct electrophilic sites.[1] The C1-nitrile group allows for

nucleophilic addition and transformation into amines or carboxylic acids, while the C6-bromo

position is a robust handle for introducing diverse substituents via modern cross-coupling

chemistry. This dual reactivity enables a stepwise and selective functionalization strategy,

making it an invaluable precursor for constructing complex molecular architectures, particularly

in the development of kinase inhibitors and other novel therapeutic agents.[1] A thorough

understanding of its electrophilic and nucleophilic nature is paramount for its effective utilization

in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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